molecular formula C14H20O2 B1355354 Octahydro-1H-4,7-methanoinden-5-yl methacrylate CAS No. 34759-34-7

Octahydro-1H-4,7-methanoinden-5-yl methacrylate

Cat. No.: B1355354
CAS No.: 34759-34-7
M. Wt: 220.31 g/mol
InChI Key: NWAHZAIDMVNENC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Octahydro-1H-4,7-methanoinden-5-yl methacrylate involves several steps. One common method includes the reaction of dicyclopentadiene with methacrylic acid in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Octahydro-1H-4,7-methanoinden-5-yl methacrylate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long-chain polymers . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]decanyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAHZAIDMVNENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34755-33-4
Record name 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34755-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401309677
Record name Dicyclopentanyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34759-34-7
Record name Dicyclopentanyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34759-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopentanyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester
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